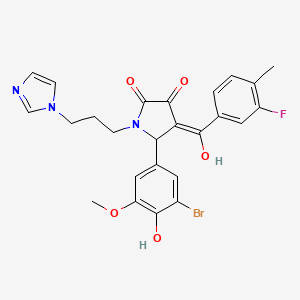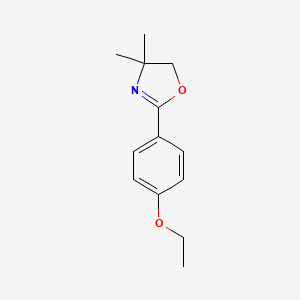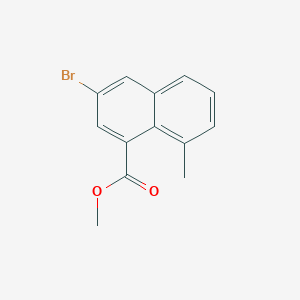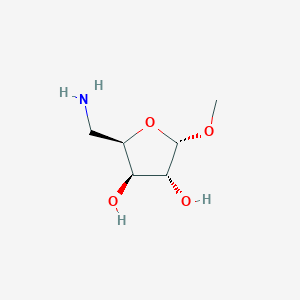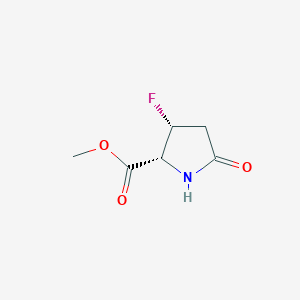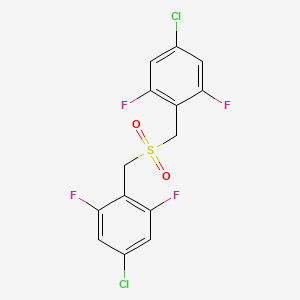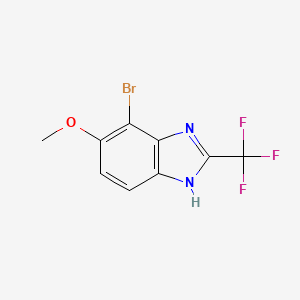
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound that contains bromine, methoxy, and trifluoromethyl substituents on a benzimidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of the bromine, methoxy, and trifluoromethyl groups onto a benzimidazole scaffold. One common method involves the bromination of 5-methoxy-2-(trifluoromethyl)-1H-benzimidazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazoles.
Oxidation: Formation of methoxycarbonyl derivatives.
Reduction: Formation of amino-substituted benzimidazoles.
Aplicaciones Científicas De Investigación
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-methoxy-2-nitroaniline: Similar structure but with a nitro group instead of a trifluoromethyl group.
4-Iodo-5-methoxy-2-(2-pyridyl)-thiazole: Contains an iodine atom and a pyridyl group, offering different reactivity and applications.
Uniqueness
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential for use in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H6BrF3N2O |
|---|---|
Peso molecular |
295.06 g/mol |
Nombre IUPAC |
4-bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2O/c1-16-5-3-2-4-7(6(5)10)15-8(14-4)9(11,12)13/h2-3H,1H3,(H,14,15) |
Clave InChI |
WMJAVEQJBQOIGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)NC(=N2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12863846.png)
![(3AS,6S,6aR)-3,3,6-trimethylhexahydro-1H-cyclopenta[c]isoxazole](/img/structure/B12863854.png)
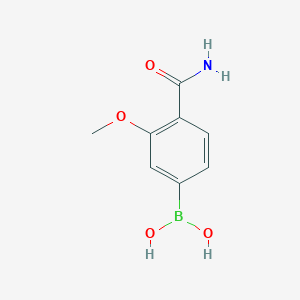
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carboxamide](/img/structure/B12863861.png)
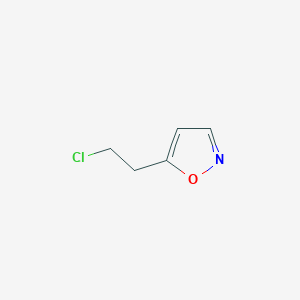
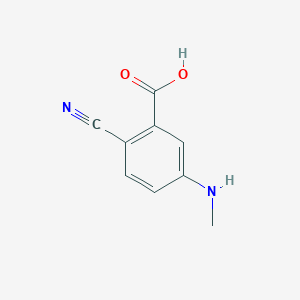
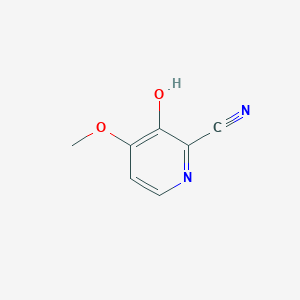
![2,2-Difluoro-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12863887.png)
